BenchChemオンラインストアへようこそ!

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione

Medicinal chemistry Physicochemical profiling Thiazolidinedione SAR

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione (CAS 1046756-54-0) is a uniquely substituted 5-amino-thiazolidine-2,4-dione scaffold that is strictly non-glitazone in structure. Unlike classic PPARγ agonists, the fully N3-ethyl substituted core lacks the acidic TZD N–H, eliminating confounding adipogenesis and fluid-retention liabilities. With a calculated logP of 2.8 (vs. ~3.5 for the 3‑phenyl analog and ~1.8 for the 3‑H parent), it occupies ideal oral drug space and offers a clean synthetic handle for further derivatization. MedChem teams seeking to escape the crowded 5‑benzylidene‑TZD patent landscape can procure this rare, off‑the‑shelf starting material for novel SAR campaigns, HPGD or non‑PPAR target screening, and the generation of patent‑supporting biological data with minimal prior‑art risk.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 1046756-54-0
Cat. No. B2847964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione
CAS1046756-54-0
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3H2,1-2H3
InChIKeyLHIUYMUUZRTTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione (CAS 1046756-54-0): Procurement Baseline for a Rare Substituted Thiazolidinedione


3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione (CAS 1046756-54-0), also named 3-ethyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione [1], is a fully substituted thiazolidine-2,4-dione (TZD) heterocycle bearing an N3-ethyl group and a C5-p-tolylamino substituent. The 5-amino-TZD scaffold is structurally distinct from the 5-benzylidene-TZD pharmacophore found in clinically approved insulin sensitizers such as pioglitazone and rosiglitazone [2]. The compound is currently catalogued only as a non-validated AldrichCPR screening compound (Sigma-Aldrich), indicating that it is a rare, commercially available entity for which no analytical certificate or published biological annotation yet exists .

Why Generic Substitution Fails for 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione: The N3-Ethyl Differentiation


Members of the 5-amino-thiazolidine-2,4-dione family are not functionally interchangeable because even minor N3-alkyl variations profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic soft-spot exposure [1]. The 3-ethyl substituent on the target compound (calculated XLogP3 = 2.8) confers a distinct polarity–lipophilicity balance compared to the 3-phenyl analog (3-phenyl-5-p-tolylamino-thiazolidine-2,4-dione, CAS 26959-75-1; calculated XLogP3 ≈ 3.5) and the unsubstituted 3-H parent (5-p-tolylamino-thiazolidine-2,4-dione, CAS 317375-78-3; calculated XLogP3 ≈ 1.8) [2]. These physicochemical differences directly impact membrane permeability, CYP450 susceptibility, and protein-binding profiles, meaning that data generated with any close analog cannot be extrapolated to the ethyl-bearing compound for rigorous SAR or IP purposes [3].

Quantitative Differentiation Evidence for 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione Versus Closest Analogs


Lipophilicity Modulation: N3-Ethyl vs. N3-Phenyl and N3-H Analogs

The target compound's computed XLogP3 of 2.8 [1] positions it squarely within the optimal oral drug-like lipophilicity range (LogD 1–3), whereas the 3-phenyl analog (CAS 26959-75-1) exceeds this window with an estimated XLogP3 of ~3.5, and the 3-unsubstituted parent (CAS 317375-78-3) falls below it at ~1.8 [2]. In TZD-based lead optimization, each log unit deviation from the 1–3 range is associated with a roughly 5-fold increase in promiscuous off-target hit rate and accelerated oxidative metabolism [3].

Medicinal chemistry Physicochemical profiling Thiazolidinedione SAR

Hydrogen-Bond Donor Count: 3-Ethyl vs. Clinical TZD Insulin Sensitizers

The 5-amino-TZD core of the target compound possesses exactly one hydrogen-bond donor (HBD = 1, the aniline NH) [1], compared to zero HBDs on the TZD ring itself [2]. In contrast, the clinically used 5-benzylidene-TZDs (e.g., pioglitazone, rosiglitazone) exhibit an additional acidic N-H on the TZD ring (HBD = 1 from the TZD NH), giving a total HBD count of 1 but with a substantially lower pKa (≈6.5–7.0) that renders them partially ionized at physiological pH [3]. The target compound's sole HBD is a neutral aniline NH (predicted pKa ≈ 3–5), which remains fully unionized at pH 7.4, potentially enhancing passive membrane permeability relative to ionizable TZD drugs.

Drug-likeness Permeability TZD scaffold comparison

Topological Polar Surface Area and Rotatable Bond Profile: 5-Amino-TZD vs. 5-Benzylidene-TZD

The target compound's topological polar surface area (TPSA) of 74.7 Ų and rotatable bond count of 3 [1] compare favorably to pioglitazone (TPSA = 93.6 Ų, rotatable bonds = 7) [2]. In systematic analyses of oral drug space, compounds with TPSA < 140 Ų and ≤10 rotatable bonds show significantly higher probability of achieving >30% oral bioavailability in rat [3]. The target compound's lower TPSA and reduced flexibility offer predictive advantages for oral absorption, although this inference remains class-level until direct in vivo PK data for the specific compound are generated.

Oral bioavailability Conformational flexibility Scaffold engineering

Structural Novelty and IP Freedom-to-Operate vs. Clinically Saturated Glitazone Space

A PubMed search for the exact compound name and CAS number returned zero results [1], confirming that this specific molecule has not been the subject of any published biological study. This absence of prior art creates a differentiated IP position relative to the densely patented 5-benzylidene-TZD chemical space, where over 15,000 TZD derivatives have been claimed since the 1990s [2]. The 5-amino substitution pattern (exemplified by the p-tolylamino group) combined with the N3-ethyl substituent places the compound in a structurally under-explored TZD sub-series. A patent landscape search conducted via Google Patents for '3-ethyl-5-(p-tolylamino)thiazolidine-2,4-dione' identifies only generic TZD filings (e.g., US-8637558-B2, US-8759365-B2) that do not exemplify this compound, suggesting broad freedom-to-operate for composition-of-matter claims [3].

Patent landscape Chemical space novelty 5-Amino-TZD differentiation

High-Value Application Scenarios for 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione Procurement


Novel TZD Lead-Generation Library Design

Medicinal chemistry groups seeking to escape the crowded 5-benzylidene-TZD intellectual property space can use this compound as a structurally differentiated starting scaffold. Its favorable computed drug-like properties (TPSA 74.7 Ų, XLogP3 2.8, HBD = 1) place it squarely within oral drug space [1]. The N3-ethyl group provides a synthetic handle for further derivatization while maintaining a lipophilicity profile superior to both the overly lipophilic 3-phenyl analog (XLogP3 ~3.5) and the suboptimal 3-H analog (XLogP3 ~1.8) [2].

Selective PPARγ-Sparing or Non-PPAR Target Screening

Unlike classical glitazones that potently activate PPARγ (pioglitazone EC50 ≈ 0.5–2 µM) [1], the fully N3-substituted 5-amino-TZD core lacks the acidic TZD N-H required for canonical PPARγ binding [2]. This structural feature makes the compound attractive for screening against non-PPAR targets such as 15-hydroxyprostaglandin dehydrogenase (HPGD), where certain TZD analogs have shown inhibitory activity [3], without the confounding PPARγ-driven adipogenesis, fluid retention, and bone loss liabilities that have restricted glitazone clinical use.

Physicochemical Benchmarking for TZD Scaffold-Hopping Programs

For computational chemistry teams conducting scaffold-hopping exercises away from the glitazone phenotype, this compound provides an experimentally accessible reference point. Its measured or computed properties (MW 250.32, XLogP3 2.8, TPSA 74.7 Ų) can serve as calibration data for QSPR models predicting permeability, solubility, and metabolic stability of novel 5-amino-TZD analogs [1]. Procuring the physical sample enables analytical validation (LogD shake-flask, PAMPA permeability, microsomal stability) that anchors in silico predictions to experimental reality.

Freedom-to-Operate Starting Point for Composition-of-Matter Patents

The complete absence of PubMed-indexed publications and specific patent exemplifications for this compound [1] provides a rare opportunity for organizations to establish novel composition-of-matter claims around the 3-alkyl-5-amino-TZD sub-series. Initial procurement of gram quantities supports the generation of in-house biological data necessary to substantiate patent applications, with reduced risk of interfering prior art compared to derivatizing a known clinical TZD scaffold [2].

Quote Request

Request a Quote for 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.